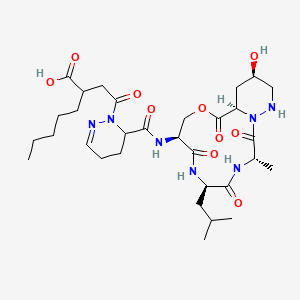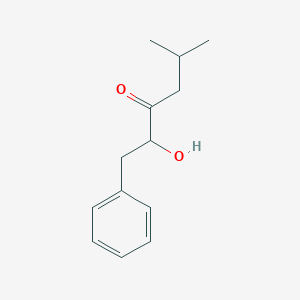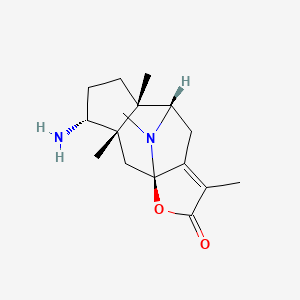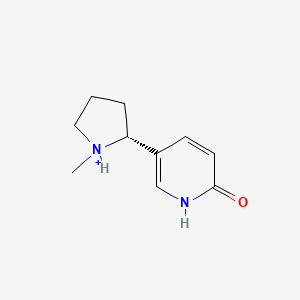
3-hydroxybut-3-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-butenoic acid is a 3-hydroxymonocarboxylic acid that is the 3-hydroxy derivative of 3-butenoic acid. It is a 3-hydroxymonocarboxylic acid and an enol. It is a tautomer of an acetoacetic acid.
Aplicaciones Científicas De Investigación
Metabolic Engineering for Chemical Production
3-Hydroxypropanoic acid (3-HP), related to 3-hydroxybut-3-enoic acid, is a valuable platform chemical with applications in industrial production of chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production of 3-HP, introducing new pathways and optimizing fermentation conditions, although industrial-scale production remains a challenge (Jers et al., 2019).
Synthesis and Pharmaceutical Applications
The synthesis of 3-substituted but-3-enoic acids, related to 3-hydroxybut-3-enoic acid, involves palladium-catalyzed cross-coupling, offering a method to create a variety of compounds for potential use in pharmaceuticals (Abarbri et al., 2000). Additionally, novel 3-Hydroxy benzoic acid derivatives, showing various biological properties, have applications in drug and cosmetic industries (Satpute et al., 2018).
Biodegradable Material Production
3-Hydroxybut-3-enoic acid derivatives like poly(3-hydroxybutyric acid) are used in producing biodegradable thermoplastics and elastomers for industry and medical applications. These polyesters can be produced through microbial fermentation or in the future, potentially by agriculture using transgenic plants (Steinbüchel & Füchtenbusch, 1998).
Catalytic Chemical Methods
Eco-sustainable processes leading to 3-hydroxypropanoic acid, a related compound, are highlighted, especially focusing on the potential of catalytic chemical methods. This approach could be applicable for large-scale production of such chemicals (Pina et al., 2011).
Biosynthetic Pathways in Microbial Production
Biosynthetic pathways can be engineered in microbes for the production of 3-hydroxypropionic acid, a compound closely related to 3-hydroxybut-3-enoic acid. This involves using glucose or glycerol as substrates and optimizing microbial strains for efficient production (Kumar et al., 2013).
Propiedades
Nombre del producto |
3-hydroxybut-3-enoic Acid |
|---|---|
Fórmula molecular |
C4H6O3 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
3-hydroxybut-3-enoic acid |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h5H,1-2H2,(H,6,7) |
Clave InChI |
YMXHTKKMLXGXDC-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)O)O |
SMILES canónico |
C=C(CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)



![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)


![(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-10,20-dimethyl-5,15-bis[(1R,2R)-2-methylcyclopropyl]-9,19-bis[[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy]-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione](/img/structure/B1246996.png)


![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)